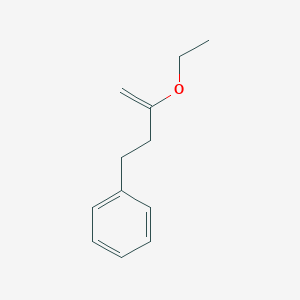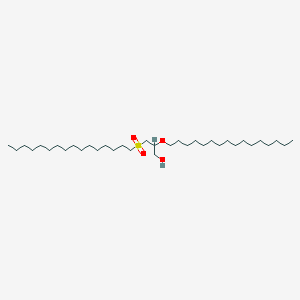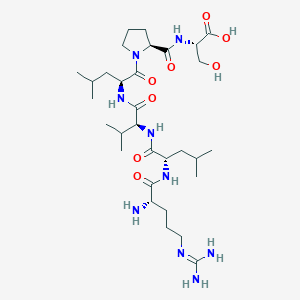
L-Serine, L-arginyl-L-leucyl-L-valyl-L-leucyl-L-prolyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Serine, L-arginyl-L-leucyl-L-valyl-L-leucyl-L-prolyl- is a peptide compound composed of six amino acids: L-serine, L-arginine, L-leucine, L-valine, L-leucine, and L-proline. Peptides like this one play crucial roles in various biological processes, including cell signaling, immune responses, and protein synthesis. Each amino acid in this sequence contributes to the overall structure and function of the peptide.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Serine, L-arginyl-L-leucyl-L-valyl-L-leucyl-L-prolyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The C-terminal amino acid (L-proline) is attached to the resin.
Deprotection: The protecting group on the amino acid’s amine group is removed.
Coupling: The next amino acid (L-leucine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (L-valine, L-leucine, L-arginine, L-serine).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like L-Serine, L-arginyl-L-leucyl-L-valyl-L-leucyl-L-prolyl- often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. Additionally, advancements in purification techniques, such as high-performance liquid chromatography (HPLC), ensure the production of high-purity peptides.
Analyse Des Réactions Chimiques
Types of Reactions
L-Serine, L-arginyl-L-leucyl-L-valyl-L-leucyl-L-prolyl- can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the arginine and serine residues.
Reduction: Reduction reactions can target disulfide bonds if present.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents like N,N’-diisopropylcarbodiimide (DIC).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the arginine residue can lead to the formation of citrulline, while reduction can break disulfide bonds, altering the peptide’s structure.
Applications De Recherche Scientifique
L-Serine, L-arginyl-L-leucyl-L-valyl-L-leucyl-L-prolyl- has various scientific research applications:
Chemistry: Used as a model peptide to study peptide synthesis and reactions.
Biology: Investigated for its role in cell signaling and protein interactions.
Medicine: Explored for potential therapeutic applications, such as targeting specific receptors or pathways.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mécanisme D'action
The mechanism of action of L-Serine, L-arginyl-L-leucyl-L-valyl-L-leucyl-L-prolyl- involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, the arginine residue may interact with nitric oxide synthase, influencing nitric oxide production and vascular function.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Serine, L-arginyl-L-leucyl-L-valyl-L-leucyl-L-phenylalanine: Similar structure but with phenylalanine instead of proline.
L-Serine, L-arginyl-L-leucyl-L-valyl-L-leucyl-L-tyrosine: Similar structure but with tyrosine instead of proline.
Uniqueness
L-Serine, L-arginyl-L-leucyl-L-valyl-L-leucyl-L-prolyl- is unique due to the presence of proline, which introduces a kink in the peptide chain, affecting its overall conformation and biological activity. This structural feature can influence the peptide’s binding affinity and specificity for its molecular targets.
Propriétés
Numéro CAS |
618856-88-5 |
|---|---|
Formule moléculaire |
C31H57N9O8 |
Poids moléculaire |
683.8 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C31H57N9O8/c1-16(2)13-20(36-25(42)19(32)9-7-11-35-31(33)34)26(43)39-24(18(5)6)28(45)37-21(14-17(3)4)29(46)40-12-8-10-23(40)27(44)38-22(15-41)30(47)48/h16-24,41H,7-15,32H2,1-6H3,(H,36,42)(H,37,45)(H,38,44)(H,39,43)(H,47,48)(H4,33,34,35)/t19-,20-,21-,22-,23-,24-/m0/s1 |
Clé InChI |
MRGCGLQPFRNMCI-BTNSXGMBSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N |
SMILES canonique |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NC(CO)C(=O)O)NC(=O)C(CCCN=C(N)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



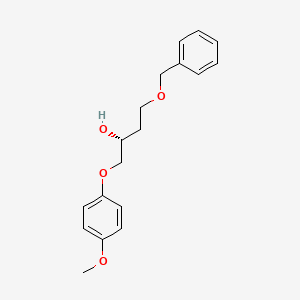

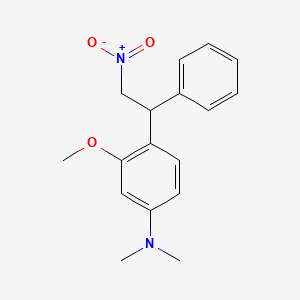
![Triethyl[(5-ethynylanthracen-1-yl)ethynyl]silane](/img/structure/B14211872.png)
![Methyl 2-{2-[3-(4-chlorophenyl)-4H-pyrazol-4-ylidene]hydrazinyl}benzoate](/img/structure/B14211875.png)
![3,3'-Diphenyl[1,1'-binaphthalene]-4,4'(1H,1'H)-dione](/img/structure/B14211880.png)
![9H-Carbazole, 3-chloro-9-[(2-propenyloxy)methyl]-](/img/structure/B14211897.png)
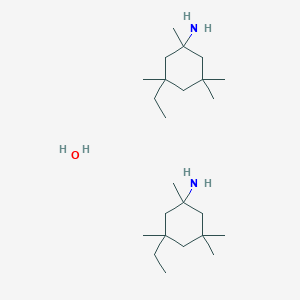
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-2-hydroxyacetamide](/img/structure/B14211912.png)
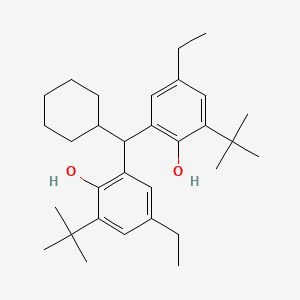
![3-(4-Methoxyphenyl)-2-phenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidine](/img/structure/B14211917.png)
